Cas no 941899-02-1 (N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide)

N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound featuring a quinoxaline and piperidine scaffold with a 4-chlorobenzyl carboxamide substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The quinoxaline moiety may confer binding affinity for biological targets, while the piperidine ring enhances solubility and conformational flexibility. The 4-chlorophenyl group could influence lipophilicity and target interactions. The compound’s well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies. Its synthetic accessibility and modular design support further derivatization for applications in pharmaceuticals or agrochemicals.
N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide structure
941899-02-1 structure
Product name:N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide
CAS No:941899-02-1
MF:C21H21ClN4O
MW:380.870643377304
CID:5442538
PubChem ID:16811877

N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
    • F3222-1610
    • 941899-02-1
    • AKOS002049055
    • N-(4-chlorobenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
    • N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide
    • Inchi: 1S/C21H21ClN4O/c22-17-9-7-15(8-10-17)12-24-21(27)16-4-3-11-26(14-16)20-13-23-18-5-1-2-6-19(18)25-20/h1-2,5-10,13,16H,3-4,11-12,14H2,(H,24,27)
    • InChI Key: UQSWDYVBVZCAMC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC(C1CN(C2C=NC3C=CC=CC=3N=2)CCC1)=O

Computed Properties

  • Exact Mass: 380.1403890g/mol
  • Monoisotopic Mass: 380.1403890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1Ų
  • XLogP3: 3.6

N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3222-1610-2μmol
N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
941899-02-1 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-1610-1mg
N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
941899-02-1 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-1610-2mg
N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
941899-02-1 90%+
2mg
$59.0 2023-04-27

Additional information on N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Comprehensive Overview of N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide (CAS No. 941899-02-1)

N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide, with the CAS number 941899-02-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a quinoxaline moiety with a piperidine ring, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural versatility and the possibility of modifying its framework to enhance bioactivity.

The compound's molecular formula and weight are critical parameters for chemists and pharmacologists. Its synthetic pathway often involves multi-step organic reactions, including condensation and amidation, to achieve high purity and yield. The presence of the 4-chlorophenyl group and the quinoxalin-2-yl segment contributes to its distinct chemical properties, such as solubility and stability under various conditions. These characteristics are essential for its potential use in medicinal chemistry and biomolecular studies.

In recent years, the demand for novel heterocyclic compounds like N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide has surged due to their relevance in addressing drug-resistant infections and chronic diseases. The compound's mechanism of action is under investigation, with preliminary studies suggesting interactions with specific enzyme targets and receptor sites. This aligns with the growing trend in precision medicine, where tailored molecular designs are pivotal for therapeutic efficacy.

From an industrial perspective, the scalability of synthesizing CAS No. 941899-02-1 is a topic of discussion among process chemists. Optimizing reaction conditions, such as temperature and catalyst selection, is crucial for maintaining cost-effectiveness without compromising quality. Additionally, the compound's storage requirements and handling protocols are carefully documented to ensure safety and longevity, reflecting the broader industry focus on sustainable chemistry practices.

The analytical characterization of N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide employs advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods validate its purity and structural integrity, which are non-negotiable for research and commercial applications. The compound's spectral data is often shared in scientific databases, facilitating collaboration and innovation across the global research community.

Emerging trends in AI-driven drug discovery have further highlighted the importance of compounds like CAS No. 941899-02-1. Machine learning models are increasingly used to predict its bioactivity profiles and potential side effects, accelerating the drug development pipeline. This intersection of computational chemistry and experimental validation underscores the compound's relevance in modern pharmaceutical R&D.

In conclusion, N-(4-chlorophenyl)methyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide represents a promising candidate for future therapeutic innovations. Its multifunctional architecture and adaptability to various chemical modifications position it as a valuable asset in both academic and industrial settings. As research progresses, this compound may unlock new avenues for treating complex health conditions, reinforcing its significance in the ever-evolving landscape of chemical biology.

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